molecular formula C9H5F3N2O3 B3175752 8-(trifluoroMethoxy)quinazoline-2,4(1H,3H)-dione CAS No. 959236-83-0

8-(trifluoroMethoxy)quinazoline-2,4(1H,3H)-dione

Cat. No. B3175752
CAS RN: 959236-83-0
M. Wt: 246.14 g/mol
InChI Key: FVQOONKLIQLJCV-UHFFFAOYSA-N
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Description

Quinazoline is a class of organic compounds, specifically a heterocyclic aromatic organic compound with a bicyclic structure made up of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring . The derivatives of quinazoline have drawn attention due to their significant biological activities .


Synthesis Analysis

The synthesis of quinazoline derivatives often involves reactions with 2-aminobenzonitriles . For example, the synthesis of quinazoline-2,4(1H,3H)-diones from CO2 and 2-aminobenzonitriles in a series of ionic liquids (ILs) has been studied . Another method involves the amidation and cyclization of 2-aminobenzoic acid derivatives .


Molecular Structure Analysis

The molecular structure of quinazoline derivatives can be inferred based on the mass spectral, infrared, and NMR spectral data as well as the elemental analytical data .


Chemical Reactions Analysis

Quinazoline derivatives have shown to undergo various chemical reactions. For instance, they can undergo reactions with metal ions, Mannich reaction, cycloaddition reaction as well as other reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives can be inferred from their molecular structure and the type of substituents they have .

Scientific Research Applications

Mechanism of Action

While the specific mechanism of action for “8-(trifluoroMethoxy)quinazoline-2,4(1H,3H)-dione” is not available, quinazoline derivatives are known to exhibit a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, diuretic, anticonvulsants, potential antispasmolytic, long active sedatives, bronchodilators, and cholertic agents .

Safety and Hazards

The safety and hazards associated with quinazoline derivatives would depend on their specific structure and biological activity. It’s important to handle these compounds with care and use appropriate safety measures .

Future Directions

The synthesis of quinazoline derivatives under transition metal-catalyzed conditions has seen significant progress in recent years . New quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers .

properties

IUPAC Name

8-(trifluoromethoxy)-1H-quinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2O3/c10-9(11,12)17-5-3-1-2-4-6(5)13-8(16)14-7(4)15/h1-3H,(H2,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVQOONKLIQLJCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OC(F)(F)F)NC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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